molecular formula C8H8N2O2 B7968825 6-Cyclopropylpyrazine-2-carboxylic acid

6-Cyclopropylpyrazine-2-carboxylic acid

Cat. No.: B7968825
M. Wt: 164.16 g/mol
InChI Key: PJIDFCPPJYNQSC-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with a cyclopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with pyrazine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Cyclopropylpyrazine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylpyrazine: Lacks the carboxylic acid group, affecting its reactivity and applications.

    2,3-Pyrazinedicarboxylic acid:

Uniqueness: 6-Cyclopropylpyrazine-2-carboxylic acid is unique due to the presence of both the cyclopropyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

6-cyclopropylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIDFCPPJYNQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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